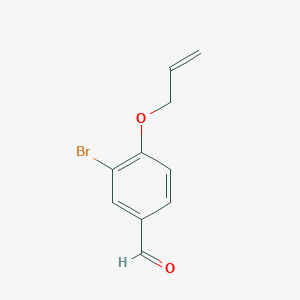

4-(Allyloxy)-3-bromobenzaldehyde

Description

Significance of Aryl Aldehydes as Versatile Synthetic Building Blocks

Aryl aldehydes, which consist of an aldehyde group attached to an aromatic ring, are highly valued as versatile synthetic building blocks. rsc.org Their carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, a characteristic that underpins many fundamental bond-forming reactions. The aromatic ring, on the other hand, can be functionalized through various substitution reactions, allowing for the introduction of diverse chemical moieties. This dual reactivity enables chemists to construct complex molecular architectures with a high degree of control. Aryl aldehydes are precursors to a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. rsc.orggoogle.com For instance, they can be converted into primary and secondary alcohols through reduction, carboxylic acids via oxidation, and can participate in condensation reactions to form larger, more intricate structures. organic-chemistry.org Their homologation to 2-aryl acetaldehydes provides access to synthetically useful heterocyclic intermediates. rsc.org

Role of Halogenated and Alkoxy-Substituted Benzaldehydes in Chemical Transformations

The presence of halogen and alkoxy substituents on the benzaldehyde (B42025) ring significantly influences its reactivity and provides handles for further chemical modifications. Halogens, such as bromine and chlorine, are electron-withdrawing groups that can affect the reactivity of the aldehyde and the aromatic ring. chemrxiv.orgyoutube.com They also serve as key functionalities for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for carbon-carbon bond formation. The position of the halogen on the ring directs the regioselectivity of these reactions. acs.org

Alkoxy groups, such as the allyloxy group, are electron-donating and can also influence the electronic properties of the benzaldehyde molecule. google.com They are important in the synthesis of natural products and pharmaceuticals. google.com The allyloxy group, in particular, offers unique reactivity. The allyl group can be cleaved under specific conditions to reveal a hydroxyl group, or it can participate in rearrangement reactions like the Claisen rearrangement. This versatility makes halogenated and alkoxy-substituted benzaldehydes highly valuable intermediates in multistep synthetic sequences. researchgate.net

Overview of 4-(Allyloxy)-3-bromobenzaldehyde within the Context of Advanced Organic Synthesis

Within the diverse family of substituted benzaldehydes, this compound stands out as a particularly useful building block in advanced organic synthesis. nih.gov This compound incorporates three key functional groups: an aldehyde, a bromine atom, and an allyloxy group. This trifunctional nature allows for a sequence of selective transformations, making it a powerful tool for the construction of complex target molecules.

The aldehyde group can be used for chain extension or for the introduction of other functional groups. The bromine atom at the 3-position provides a site for metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at this position. google.comgoogle.comjustia.com The allyloxy group at the 4-position not only influences the electronic nature of the aromatic ring but also serves as a protected hydroxyl group that can be deprotected at a later synthetic stage. chemicalbook.com Furthermore, the allyl group itself can be a reactive handle for various transformations. This combination of functionalities in a single molecule allows for intricate and efficient synthetic strategies, making this compound a valuable precursor in the synthesis of complex natural products, pharmaceutical agents, and novel materials. bldpharm.comnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H9BrO2 |

| Molecular Weight | 241.08 g/mol nih.gov |

| IUPAC Name | 3-bromo-4-(prop-2-enoxy)benzaldehyde nih.gov |

| CAS Number | 724746-23-0 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDSNZIXKSHPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369047 | |

| Record name | 4-(allyloxy)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724746-23-0 | |

| Record name | 4-(allyloxy)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic and Theoretical Investigations of Reactions with 4 Allyloxy 3 Bromobenzaldehyde

Reaction Mechanism Elucidation for Key Transformations

The unique trifunctional nature of 4-(allyloxy)-3-bromobenzaldehyde, featuring an aldehyde, a bromo substituent, and an allyloxy group, allows for a diverse range of chemical transformations. Elucidating the mechanisms of these reactions is crucial for controlling product formation and optimizing reaction conditions. Key transformations involving this compound include nucleophilic additions to the carbonyl group, palladium-catalyzed cross-coupling reactions at the C-Br bond, and thermal or transition-metal-catalyzed rearrangements of the allyloxy group.

One of the characteristic reactions of the allyloxy group is the Claisen rearrangement , a-sigmatropic rearrangement that occurs upon heating. In this concerted pericyclic reaction, the allyl group migrates from the oxygen atom to the ortho-position of the benzene ring. The reaction proceeds through a cyclic, six-membered transition state. For this compound, this would lead to the formation of a substituted phenol. The mechanism involves the concerted breaking of the O-C bond of the allyl group and the formation of a new C-C bond at the aromatic ring.

The aldehyde functional group readily undergoes nucleophilic addition reactions . The reactivity of the carbonyl carbon is influenced by both the electron-donating allyloxy group and the electron-withdrawing bromo substituent. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group with the phenyl ring. The mechanism of nucleophilic addition typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation yields the final addition product.

The bromo substituent on the aromatic ring is a key site for palladium-catalyzed cross-coupling reactions , such as the Heck, Suzuki, and Stille reactions. The generally accepted mechanism for the Heck reaction, for example, involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of an alkene into the Pd-aryl bond, and subsequent β-hydride elimination to yield the product and regenerate the catalyst.

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the reaction pathways and intermediates of reactions involving this compound that are often difficult to study experimentally.

DFT calculations can be employed to model the potential energy surface of the Claisen rearrangement . These studies can determine the activation energy of the reaction and the geometry of the six-membered transition state. By analyzing the electronic structure of the transition state, the concerted nature of the bond-forming and bond-breaking processes can be confirmed.

For nucleophilic addition reactions , DFT can be used to calculate the relative energies of the reactants, the tetrahedral intermediate, and the product. The transition state for the nucleophilic attack can also be located and characterized. Such studies can help to rationalize the observed reactivity and stereoselectivity of these additions.

In the context of Heck-type cross-coupling reactions , DFT is a powerful tool for elucidating the intricate catalytic cycle. Calculations can be performed to investigate the energetics of the oxidative addition of the C-Br bond to the palladium catalyst, the migratory insertion of the alkene, and the β-hydride elimination steps. These computational studies can also shed light on the role of ligands in stabilizing the palladium intermediates and influencing the regioselectivity and enantioselectivity of the reaction. Furthermore, DFT can be used to study radical reactions, such as hydrogen abstraction from the allyl group, which has been investigated for other allyl monomers.

Hypothetical DFT Study Data for a Heck Reaction Pathway:

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| 1 | Oxidative Addition (TS) | +15.2 |

| 2 | Oxidative Addition Product | -5.7 |

| 3 | Migratory Insertion (TS) | +12.8 |

| 4 | Migratory Insertion Product | -10.3 |

| 5 | β-Hydride Elimination (TS) | +8.5 |

| 6 | Product Complex | -18.1 |

Note: This data is illustrative and based on typical values for similar systems.

Transition State Analysis in Enantioselective and Diastereoselective Processes

Achieving high levels of stereocontrol in reactions involving this compound is a significant goal, particularly in the synthesis of chiral molecules. Transition state analysis is fundamental to understanding the origins of enantioselectivity and diastereoselectivity in such processes.

In organocatalyzed enantioselective nucleophilic additions to the aldehyde, the formation of a specific stereoisomer is determined by the relative energies of the diastereomeric transition states. For instance, in a proline-catalyzed aldol reaction, the catalyst forms an enamine intermediate with one of the reactants, which then attacks the aldehyde. The stereochemical outcome is often rationalized using models like the Zimmerman-Traxler model, which predicts a chair-like six-membered transition state. The substituents on the catalyst and the reactants adopt specific orientations in this transition state to minimize steric interactions, leading to the preferential formation of one enantiomer.

Computational modeling of these transition states can provide detailed geometric and energetic information. By comparing the energies of the different possible transition state structures, the experimentally observed stereoselectivity can be rationalized and even predicted. These models can highlight key non-covalent interactions, such as hydrogen bonding or steric repulsion, that are responsible for the stereochemical control.

The concept of transition-state aromaticity has also been explored in the context of pericyclic reactions, which could be relevant for understanding the reactivity in reactions like the Claisen rearrangement.

Kinetic Studies of Reaction Rates and Selectivity

Kinetic studies provide quantitative data on the rates of chemical reactions and how they are influenced by various factors such as reactant concentrations, temperature, and the presence of catalysts. For reactions involving this compound, kinetic analysis can offer deep insights into the reaction mechanism and the factors governing selectivity.

Kinetic studies of Wittig-Horner reactions with substituted benzaldehydes have shown that the formation of the intermediate is the rate-determining step. Electron-withdrawing groups on the benzaldehyde (B42025) enhance the reaction rate, while electron-donating groups decrease it.

Illustrative Kinetic Data for Nucleophilic Addition to Substituted Benzaldehydes:

| Substituent (para) | Relative Rate Constant (k_rel) |

| -NO₂ | 35 |

| -Br | 3.5 |

| -H | 1.0 |

| -OCH₃ | 0.2 |

Note: This data is representative and illustrates the general trend of substituent effects.

Structure-Reactivity Relationship Investigations

The investigation of structure-reactivity relationships aims to correlate the chemical structure of a molecule with its reactivity in a particular transformation. For this compound, the interplay of the electronic and steric effects of its functional groups dictates its reactivity profile.

The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. It relates the reaction rate or equilibrium constant of a reaction to the electronic properties of the substituents through the substituent constant (σ) and the reaction constant (ρ). The σ value for the bromo substituent is positive, indicating its electron-withdrawing nature, while the σ value for the allyloxy group is negative, reflecting its electron-donating character.

In reactions where a negative charge develops in the transition state, such as nucleophilic addition to the carbonyl group, electron-withdrawing substituents accelerate the reaction, resulting in a positive ρ value. Conversely, in reactions where a positive charge builds up, electron-donating groups increase the rate, leading to a negative ρ value.

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Synthesis and Derivatization

Future research will increasingly focus on aligning the synthesis and derivatization of 4-(Allyloxy)-3-bromobenzaldehyde with the principles of green chemistry. The goal is to develop methods that are more efficient, produce less waste, and utilize less hazardous substances. Key areas of exploration include the adoption of alternative energy sources and solvent-free reaction conditions.

Energy-efficient methods such as microwave-assisted and ultrasound-assisted synthesis are promising avenues. Microwave irradiation can dramatically reduce reaction times from hours to minutes and improve product yields by minimizing side product formation. Similarly, ultrasound-assisted reactions offer enhanced reaction rates and yields under milder conditions, proceeding smoothly at ambient temperature and pressure.

Solvent-free reactions, such as grinding reactants together in a mortar and pestle, represent another important green strategy. These mechanochemical methods prevent waste by eliminating the need for solvents, which constitute a significant portion of the waste in traditional chemical processes.

A comparative overview of these potential green synthesis techniques is presented below.

| Feature | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis | Solvent-Free (Grinding) |

| Principle | Dielectric heating | Acoustic cavitation | Mechanical force |

| Reaction Time | Very short (minutes) | Short (minutes to hours) | Short (minutes) |

| Energy Input | High, localized | Moderate | Low |

| Waste Reduction | High (reduced side products) | High (milder conditions) | Very High (no solvent) |

| Applicability | Broad for polar molecules | Broad for heterogeneous systems | Effective for solid-state reactions |

The application of these techniques to the synthesis and modification of this compound could lead to more sustainable and economically viable chemical processes.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The trifunctional nature of this compound necessitates the development of highly selective and efficient catalytic systems to modify one functional group without affecting the others. Future research will likely focus on several classes of advanced catalysts.

Palladium-catalyzed cross-coupling reactions are indispensable for functionalizing the carbon-bromine bond. libretexts.org Techniques like the Suzuki-Miyaura, Heck, Negishi, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the attachment of a wide variety of substituents to the benzene ring. libretexts.orglibretexts.org The development of next-generation palladium catalysts with specialized phosphine ligands will be crucial for improving reaction efficiency and scope. acs.org

Organocatalysis , particularly using N-heterocyclic carbenes (NHCs), offers a metal-free approach to activate and functionalize the aldehyde group. nih.gov NHC catalysis can facilitate a range of transformations at the aldehyde position, generating key intermediates for more complex molecules. sigmaaldrich.com

Base metal catalysis , using earth-abundant metals like copper, is gaining traction as a sustainable alternative to precious metal catalysts. nih.gov Copper-based systems can mediate C-H functionalization reactions, offering new ways to derivatize the aromatic ring. nih.gov Furthermore, Metal-Organic Frameworks (MOFs) are emerging as highly versatile heterogeneous catalysts that can be designed for specific transformations, such as acetalization of the aldehyde group, and offer benefits of stability and recyclability. researchgate.netmdpi.com

| Catalyst Type | Target Site on this compound | Potential Transformation | Advantages |

| Palladium Complexes | Carbon-Bromine Bond | Suzuki, Heck, Sonogashira, Negishi Cross-Coupling | High efficiency, broad scope, well-established libretexts.orgmdpi.com |

| N-Heterocyclic Carbenes | Aldehyde Group | Benzoin condensation, Stetter reaction | Metal-free, unique reactivity nih.gov |

| Copper Catalysts | C-H Bonds / Aldehyde | C-H activation, sulfonylation | Low cost, sustainable nih.gov |

| Metal-Organic Frameworks | Aldehyde Group | Acetalization, condensation | Heterogeneous, recyclable, tunable researchgate.netmdpi.com |

Chemo- and Regioselective Multi-Functionalization Strategies

A key challenge and opportunity lie in the selective, stepwise functionalization of the three reactive sites on this compound. Future strategies will focus on achieving high chemo- and regioselectivity.

This can be accomplished by carefully selecting catalytic systems that are orthogonal—that is, each catalyst system reacts with only one functional group. For example, a palladium catalyst could first be used to perform a Suzuki coupling at the C-Br bond. In a subsequent step, an organocatalyst could be employed to transform the aldehyde group, leaving the newly introduced group and the allyloxy moiety intact. The allyl group itself can be targeted through reactions like olefin metathesis or isomerization.

Another powerful approach is the use of transient directing groups . researchgate.net These groups can be formed in-situ by reacting the aldehyde with a chiral amine, for example, which then directs a metal catalyst (like palladium or iridium) to activate a specific C-H bond on the aromatic ring for functionalization. acs.org This strategy enables precise control over regioselectivity and can be used for diverse transformations like arylation, halogenation, and amidation. researchgate.netacs.org

Furthermore, multi-component reactions (MCRs) offer a highly efficient method for multi-functionalization. nih.govrsc.orgrsc.org MCRs combine three or more reactants in a single step to create complex products, embodying principles of atom and step economy. nih.govnih.gov Using this compound as a building block in MCRs could rapidly generate libraries of structurally diverse and complex molecules, such as quinazolines and other heterocycles. mdpi.commdpi.com

Design and Synthesis of Advanced Bioactive Molecules and Pharmacophores

The structural framework of this compound makes it an excellent starting point for the rational design and synthesis of new bioactive molecules and pharmacophores. chemicalmanufacturers.inbeilstein-journals.orgmdpi.com Its derivatives have potential applications in medicinal chemistry. researchgate.net

By applying the selective functionalization strategies discussed previously, medicinal chemists can systematically modify the molecule to interact with specific biological targets. The aromatic core, the oxygen-linked allyl group, and the substituents at the bromine and aldehyde positions can all be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties.

For instance, the C-Br bond can be used as a handle to introduce biaryl motifs via Suzuki coupling, a common feature in many pharmaceuticals. The aldehyde can be converted into various heterocyclic rings like quinazolines, pyrazoles, or imidazoles, which are prevalent pharmacophores in drug discovery. mdpi.com The allyl group offers further possibilities for modification to explore structure-activity relationships. This rational design approach is central to modern drug development. nih.govresearchgate.net

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The future of chemical synthesis and drug discovery is increasingly tied to automation and miniaturization. This compound is an ideal substrate for these modern workflows due to its multiple points for diversification.

Flow chemistry offers a platform for the automated, continuous, and safe synthesis of derivatives. vapourtec.com Reactions can be performed in microreactors with precise control over temperature, pressure, and reaction time, often leading to higher yields and purity compared to batch processing. beilstein-journals.org This technology allows for the rapid synthesis of a library of compounds by systematically varying reaction partners and conditions. nih.gov

Once a library of derivatives is synthesized, high-throughput screening (HTS) can be used to rapidly evaluate their biological activity against a panel of targets. sigmaaldrich.comnih.gov This process uses robotics and sensitive detection methods to test thousands of compounds in a short period. rsc.orgnih.gov The combination of automated synthesis (like flow chemistry) and HTS creates a powerful cycle for accelerated discovery, allowing researchers to quickly identify promising lead compounds for further development. nih.gov

Q & A

Q. What are the recommended safety precautions when handling 4-(Allyloxy)-3-bromobenzaldehyde?

Methodological Answer:

- Eye Exposure: Immediately flush with water for 10–15 minutes and consult an ophthalmologist .

- Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing and seek medical attention .

- Ingestion: Rinse mouth (if conscious) and contact a physician .

- General Toxicity: Limited toxicological data exist; assume acute toxicity and use fume hoods, gloves, and protective eyewear during handling .

Q. How is this compound synthesized, and what are the key reaction conditions?

Methodological Answer:

- Procedure: React 4-hydroxy-3-methoxybenzaldehyde (vanillin derivative) with 1,3-bis(bromomethyl)benzene in acetonitrile, using K₂CO₃ as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst .

- Conditions: Stir at 348–353 K for 5–7 hours; monitor via TLC (ethyl acetate/petroleum ether, 5:1). Purify via silica gel chromatography with the same solvent system .

- Yield: Not explicitly reported, but optimized conditions minimize byproducts like dibrominated impurities .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR confirms substituent positions (e.g., allyloxy and bromine). For example, the aldehyde proton appears at ~10.0 ppm .

- HRMS: Validates molecular formula (e.g., C₁₆H₁₅BrO₃ requires m/z 335.19) .

- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., monoclinic P2₁/c space group, β = 95.671°) .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

Methodological Answer:

- Data Discrepancies: Compare unit cell parameters (e.g., a = 14.275 Å vs. literature) to identify polymorphs or hydration states .

- Refinement Strategies: Use full-matrix least-squares on F² with anisotropic displacement parameters for heavy atoms (e.g., bromine). Hydrogen atoms are placed geometrically (C–H = 0.93–0.97 Å) .

- Validation Tools: Apply R-factor analysis (e.g., R = 0.054) and check data-to-parameter ratios (>15:1 for reliability) .

Q. What strategies optimize the synthesis yield of this compound for scale-up?

Methodological Answer:

- Catalyst Screening: Replace TBAI with PEG-400 to reduce cost and improve recyclability .

- Solvent Selection: Use DMF instead of acetonitrile for higher solubility of intermediates, but ensure thorough post-reaction washing to remove residuals .

- Purification: Avoid distillation (risk of thermal decomposition); instead, use precipitation in ethyl acetate/petroleum ether mixtures .

Q. How does the allyloxy group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The allyloxy group may hinder Suzuki-Miyaura coupling at the bromine site; use bulky ligands (e.g., SPhos) to mitigate this .

- Electronic Effects: The electron-donating allyloxy group deactivates the benzaldehyde ring, requiring harsher conditions (e.g., Pd(OAc)₂, 80°C) for Buchwald-Hartwig amination .

Q. What are the challenges in interpreting NMR spectra of this compound derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.